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Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyl]ethanol

Cat. No.: B146949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-[2-
(aminomethyl)phenyl]ethanol as a key intermediate in the synthesis of pharmaceuticals. The

primary focus of this document is its application in the synthesis of the antidepressant drug,

Reboxetine.

Introduction
2-[2-(Aminomethyl)phenyl]ethanol is a valuable building block in organic synthesis,

particularly for the preparation of morpholine-containing pharmaceutical compounds. Its

bifunctional nature, possessing both a primary amine and a primary alcohol, allows for the

construction of complex heterocyclic scaffolds. A prominent application of this intermediate is in

the stereoselective synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI)

used for the treatment of clinical depression.

Application in the Synthesis of (S,S)-Reboxetine
The synthesis of the biologically active (S,S)-enantiomer of Reboxetine often involves the use

of chiral precursors and stereoselective reactions. 2-[2-(aminomethyl)phenyl]ethanol, or its

synthetic equivalents, serves as a crucial component for forming the morpholine ring and

incorporating the 2-ethoxyphenoxy moiety characteristic of Reboxetine.
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Synthetic Scheme Overview
Several synthetic routes to Reboxetine have been developed. A common strategy involves the

preparation of a chiral morpholinone intermediate, which is subsequently reduced and further

functionalized. While direct use of 2-[2-(aminomethyl)phenyl]ethanol is one possibility, many

syntheses build this structural motif in a stepwise fashion. Below is a generalized workflow

illustrating a synthetic approach to (S,S)-Reboxetine.
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Caption: Synthetic workflow for (S,S)-Reboxetine.

Quantitative Data from Synthetic Steps
The following table summarizes the reported yields for key transformations in a representative

synthesis of (S,S)-Reboxetine.[1]

Step Reactants Product Yield (%)

Reduction of Lactam
Morpholine Lactam

Intermediate

Morpholine Benzyl

Alcohol (23)
97

Bromination
Morpholine Benzyl

Alcohol (23), Ph₃PBr₂

Morpholine Bromide

Derivative (24)
95

Etherification

Morpholine Bromide

(24), 2-Ethoxyphenol,

t-BuOK

N-Benzyl-protected

(S,S)-Reboxetine (25)
91

N-Debenzylation

N-Benzyl-protected

(S,S)-Reboxetine (25),

α-chloroethyl

chloroformate,

Methanol

(S,S)-Reboxetine (1) 86

Alternative

Etherification

Morpholine Benzyl

Alcohol (23),

Tricarbonylchromium

complex of 1-ethoxy-

2-fluorobenzene,

NaH, I₂

N-Benzyl-protected

(S,S)-Reboxetine (25)
88

Note: Compound numbers in parentheses correspond to those in the cited literature.[1]

Experimental Protocols
The following are detailed protocols for key steps in the synthesis of (S,S)-Reboxetine, adapted

from published literature.[1]
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Protocol 1: Bromination of Morpholine Benzyl Alcohol
Objective: To convert the hydroxyl group of the morpholine benzyl alcohol intermediate to a

bromide to facilitate subsequent etherification.

Materials:

Morpholine benzyl alcohol derivative (23)

Triphenylphosphine dibromide (Ph₃PBr₂)

Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column

chromatography supplies)

Procedure:

To a solution of the morpholine benzyl alcohol (1 equivalent) in dichloromethane (DCM), add

triphenylphosphine dibromide (1.1 equivalents).

Heat the reaction mixture to 50 °C.

Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the morpholine

bromide derivative (24).

Protocol 2: Etherification with 2-Ethoxyphenol
Objective: To couple the morpholine bromide derivative with 2-ethoxyphenol to form the core

structure of Reboxetine.

Materials:

Morpholine bromide derivative (24)

2-Ethoxyphenol

Potassium tert-butoxide (t-BuOK)

tert-Butanol (t-BuOH)

Tetrahydrofuran (THF)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve 2-ethoxyphenol (1.2 equivalents) in a 3:1 mixture of t-BuOH and THF.

Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution and stir for 15

minutes at room temperature.
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Add a solution of the morpholine bromide derivative (24) (1 equivalent) in THF to the reaction

mixture.

Heat the reaction mixture to 80 °C and stir for 24 hours.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purify the residue by flash column chromatography to yield the N-benzyl-protected

Reboxetine derivative (25).

Protocol 3: N-Debenzylation to Yield (S,S)-Reboxetine
Objective: To remove the N-benzyl protecting group to obtain the final active pharmaceutical

ingredient.

Materials:

N-Benzyl-protected Reboxetine derivative (25)

α-Chloroethyl chloroformate

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Methanol (MeOH)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle
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Procedure:

Dissolve the N-benzyl-protected Reboxetine derivative (25) (1 equivalent) and DIPEA (1.5

equivalents) in DCM.

Add α-chloroethyl chloroformate (1.2 equivalents) dropwise to the solution at 0 °C.

Allow the reaction to warm to room temperature and then heat to 50 °C for 4 hours.

Monitor the reaction by TLC.

Upon completion of the first step, cool the mixture and concentrate under reduced pressure.

Add methanol to the residue and heat the mixture to reflux for 2 hours.

Cool the reaction mixture and concentrate in vacuo.

Purify the crude product by recrystallization or column chromatography to afford (S,S)-

Reboxetine (1).

Mechanism of Action of Reboxetine
Reboxetine functions as a selective norepinephrine reuptake inhibitor (NRI). By blocking the

norepinephrine transporter (NET), it increases the concentration of norepinephrine in the

synaptic cleft, thereby enhancing noradrenergic neurotransmission.
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Caption: Mechanism of action of Reboxetine.

These notes and protocols are intended for informational purposes for qualified research

professionals. All procedures should be carried out in a well-ventilated fume hood with

appropriate personal protective equipment. Reaction conditions may need to be optimized for

specific substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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